4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
Overview
Description
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran is a highly fluorescent dye known for its strong charge-transfer properties. This compound is widely used in various scientific fields due to its unique photophysical characteristics, making it an essential tool in fluorescence spectroscopy and imaging applications.
Mechanism of Action
Target of Action
The primary target of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM) is the excited state dynamics of the molecule itself . This compound is a known laser dye, and its fluorescence properties are of particular interest .
Mode of Action
DCM interacts with its targets through a process known as intramolecular charge transfer (ICT). This process involves the movement of an electron within the molecule from the donor group to the acceptor group . The ICT process in DCM is influenced by the extent of π-conjugation, the relative orientation/twists of the donor/acceptor entities, and the polarity of the environment .
Biochemical Pathways
The ICT process in DCM can lead to various downstream effects, including changes in the molecule’s fluorescence properties. For example, the fluorescence enhancement of DCM has been observed upon complexation with Hg(II) cations, due to the blocking of photoinduced electron-transfer (PET) quenching by the receptor .
Result of Action
The result of DCM’s action is primarily observed in its fluorescence properties. The ICT process can lead to changes in the molecule’s fluorescence spectra, including shifts in the emission maximum . These changes can be used in various applications, such as in the design of molecular photoswitches and in photopharmacology .
Action Environment
The action, efficacy, and stability of DCM are influenced by environmental factors such as the solvent used and the presence of other chemical species. For instance, the ICT process and resulting fluorescence properties of DCM can be affected by the polarity of the solvent . Additionally, the formation of hydrogen-bonded complexes between DCM and alcohol solvents has been shown to influence the compound’s excited state dynamics .
Biochemical Analysis
Biochemical Properties
4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form inclusion complexes with cucurbiturils, which enhances its two-photon absorption cross-section . The interaction with cucurbiturils is non-covalent and involves the encapsulation of the dye within the cucurbituril cavity, leading to increased fluorescence intensity and stability. Additionally, 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran can interact with DNA, forming complexes that can be studied using fluorescence spectroscopy .
Cellular Effects
The effects of 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a molecular rotor to study the stiffness of red blood cells by measuring changes in fluorescence intensity in response to the viscosity of the intracellular environment . This property makes it a valuable tool for investigating cellular mechanics and the effects of various treatments on cell function.
Molecular Mechanism
At the molecular level, 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran exerts its effects through several mechanisms. One of the primary mechanisms is the formation of non-covalent complexes with cucurbiturils, which enhances its fluorescence properties . This interaction involves the encapsulation of the dye within the cucurbituril cavity, leading to increased stability and fluorescence intensity. Additionally, the compound can undergo protonation and deprotonation reactions, which can affect its fluorescence properties and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran over time in laboratory settings are crucial for its application in long-term studies. This compound has been shown to form stable complexes with cucurbiturils, which enhances its fluorescence properties and stability . Its fluorescence intensity can decrease over time due to photobleaching, a common issue with fluorescent dyes. Long-term studies have shown that the compound remains stable under controlled conditions, but its fluorescence properties can be affected by environmental factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including cytotoxicity and alterations in cellular function . Studies have shown that the compound’s fluorescence properties can be used to monitor its distribution and effects in vivo, providing valuable insights into its pharmacokinetics and toxicity.
Metabolic Pathways
4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that modify its structure, affecting its fluorescence properties and interactions with other biomolecules . Additionally, its inclusion in cucurbituril complexes can influence its metabolic stability and distribution within the body .
Transport and Distribution
The transport and distribution of 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed within various cellular compartments, where it can interact with specific biomolecules . Its inclusion in cucurbituril complexes can enhance its stability and distribution, making it a valuable tool for studying cellular processes .
Subcellular Localization
4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize within cell membranes and other lipid-rich compartments, where it can interact with membrane proteins and lipids . Its fluorescence properties make it a valuable tool for studying the dynamics of cellular membranes and other subcellular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran typically involves a multi-step process. One common method includes the condensation of 2-methyl-4H-pyran-4-one with 4-(dimethylamino)benzaldehyde in the presence of a base, followed by the addition of malononitrile. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyran derivatives, while substitution reactions can produce a variety of substituted pyran compounds.
Scientific Research Applications
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran is extensively used in scientific research due to its unique properties:
Chemistry: Utilized as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Used in diagnostic assays and as a marker in medical imaging.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
- **4-(Dimethylamino)styryl)pyridine
- **4-(Dimethylamino)styryl)pyridinium iodide
- **4-(Dimethylamino)styryl)benzene
Uniqueness
Compared to similar compounds, 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran exhibits superior fluorescence properties and higher stability. Its unique structure allows for efficient charge transfer, making it more effective in applications requiring high sensitivity and precision .
Properties
IUPAC Name |
2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-methylpyran-4-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-10-16(17(12-20)13-21)11-19(23-14)9-6-15-4-7-18(8-5-15)22(2)3/h4-11H,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPIBBGWLKELC-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068632, DTXSID00242105 | |
Record name | Propanedinitrile, [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown solid; [Merck Index] | |
Record name | DCM Laser dye | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12087 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
96042-30-7, 51325-91-8 | |
Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096042307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedinitrile, 2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedinitrile, [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-[2-[4-(dimethylamino)phenyl]vinyl]-6-methyl-4H-pyran-4-ylidene]malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(DICYANOMETHYLENE)-2-METHYL-6-(4-(DIMETHYLAMINO)STYRYL)-4H-PYRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1WXC1ZGN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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